4-Chloro-1-(methylsulfanyl)-2-nitrobenzene
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Overview
Description
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a methylsulfanyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene typically involves the nitration of 4-chlorothioanisole. The process begins with the chlorination of thioanisole to produce 4-chlorothioanisole, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.
Reduction: The primary product is 4-chloro-1-(methylsulfanyl)-2-aminobenzene.
Oxidation: Products include 4-chloro-1-(methylsulfinyl)-2-nitrobenzene and 4-chloro-1-(methylsulfonyl)-2-nitrobenzene.
Scientific Research Applications
4-Chloro-1-(methylsulfanyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, the compound or its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-Chloro-2-nitroanisole: Similar structure but with a methoxy group instead of a methylsulfanyl group.
4-Chloro-1-(methylsulfanyl)-2-aminobenzene: A reduction product of 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene.
4-Chloro-1-(methylsulfinyl)-2-nitrobenzene: An oxidation product of the methylsulfanyl group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a methylsulfanyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
4-chloro-1-methylsulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYWHGBTHWHFQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510202 |
Source
|
Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-57-2 |
Source
|
Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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